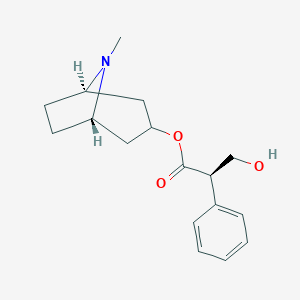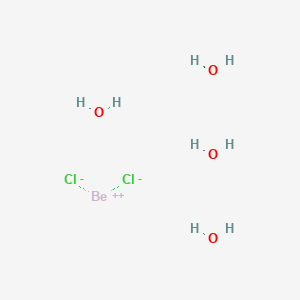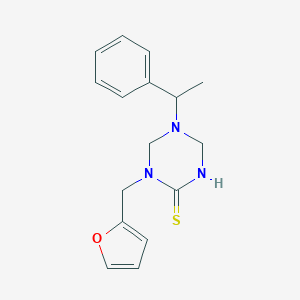![molecular formula C14H16N2O4S B227934 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, also known as BTA, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA is a thiazolidinedione derivative that has been shown to have anti-inflammatory, antioxidant, and antitumor properties.
作用機序
The mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that regulates various metabolic processes such as glucose and lipid metabolism. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to activate PPAR-γ, which leads to the inhibition of pro-inflammatory cytokines and the promotion of apoptosis in cancer cells.
生化学的および生理学的効果
3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have various biochemical and physiological effects. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has antioxidant properties, which can protect cells from oxidative stress and DNA damage. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
The advantages of using 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in lab experiments include its low toxicity and its ability to selectively target cancer cells. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. The limitations of using 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in lab experiments include its limited solubility in water and its relatively high cost.
将来の方向性
There are several future directions for the research on 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid. One possible direction is to investigate the potential use of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore the use of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with oxidative stress and inflammation. Further research is also needed to fully understand the mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has anti-inflammatory, antioxidant, and antitumor properties, and has been investigated for its potential use in the treatment of cancer, diabetes, and other diseases. Further research is needed to fully understand the mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves the reaction of 3-aminobenzoic acid with 3-butyl-2,4-dioxo-1,3-thiazolidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid as a white crystalline powder with a melting point of 240-242°C.
科学的研究の応用
3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been investigated for its potential use in the treatment of diabetes due to its ability to improve insulin sensitivity and reduce blood glucose levels.
特性
製品名 |
3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |
|---|---|
分子式 |
C14H16N2O4S |
分子量 |
308.35 g/mol |
IUPAC名 |
3-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-3-7-16-12(17)11(21-14(16)20)15-10-6-4-5-9(8-10)13(18)19/h4-6,8,11,15H,2-3,7H2,1H3,(H,18,19) |
InChIキー |
MTQKVXNCXYJPHN-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O |
正規SMILES |
CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
